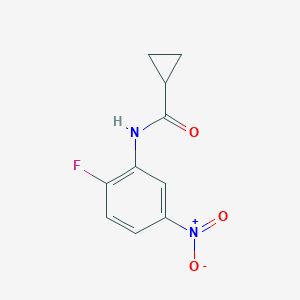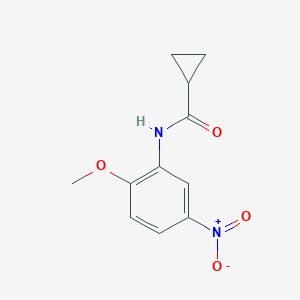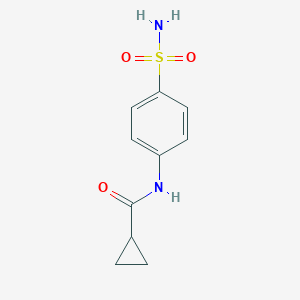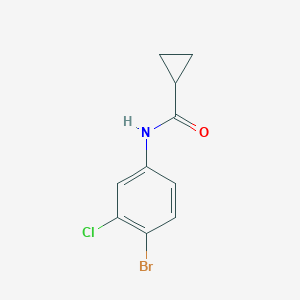![molecular formula C22H22N2O4S B322196 N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide](/img/structure/B322196.png)
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide is a complex organic compound known for its diverse applications in various scientific fields This compound is characterized by its unique molecular structure, which includes a sulfonyl group, a phenyl ring, and a phenoxyacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,5-dimethylaniline: This involves the nitration of toluene followed by reduction to obtain 3,5-dimethylaniline.
Sulfonylation: The 3,5-dimethylaniline is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling with Phenylacetic Acid: The sulfonylated intermediate is then coupled with phenylacetic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and controlled environments to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl and phenoxyacetamide groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Aplicaciones Científicas De Investigación
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The phenoxyacetamide moiety may also play a role in binding to biological targets, contributing to the compound’s overall effects.
Comparación Con Compuestos Similares
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide can be compared with other similar compounds, such as:
N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-phenoxyethanamide: Similar structure but with an ethanamide group instead of acetamide.
N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-phenoxypropionamide: Contains a propionamide group, offering different chemical properties.
Propiedades
Fórmula molecular |
C22H22N2O4S |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C22H22N2O4S/c1-16-12-17(2)14-19(13-16)24-29(26,27)21-10-8-18(9-11-21)23-22(25)15-28-20-6-4-3-5-7-20/h3-14,24H,15H2,1-2H3,(H,23,25) |
Clave InChI |
HAONXWJZBCDUPI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3)C |
SMILES canónico |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B322114.png)
![N-[4-[(4-iodophenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B322116.png)
![N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B322120.png)
![3-bromo-4-methoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322122.png)
![2-(2,4-dichlorophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]propanamide](/img/structure/B322123.png)
![3,4,5-trimethoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322124.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]butanamide](/img/structure/B322125.png)
![2-nitro-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}benzamide](/img/structure/B322129.png)
![2-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322130.png)
![N-{4-[(4-methoxyanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B322133.png)




